molecular formula C17H12N4O3 B5318689 3-(5-hydroxy-2-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(5-hydroxy-2-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5318689
M. Wt: 320.30 g/mol
InChI Key: KXNOXTRQIHXVIM-GHXNOFRVSA-N
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Description

3-(5-hydroxy-2-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as HNP-1, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HNP-1 is a synthetic molecule that belongs to the family of acrylonitrile derivatives.

Mechanism of Action

The mechanism of action of 3-(5-hydroxy-2-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the disruption of cellular membranes. This compound has been shown to bind to the lipid bilayer of the cell membrane and disrupt its integrity, leading to cell death. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. Moreover, this compound has been shown to affect the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(5-hydroxy-2-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. In addition, this compound has been shown to have anticancer and anti-inflammatory properties, which could have therapeutic applications. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in future studies.

Future Directions

There are several possible future directions for research on 3-(5-hydroxy-2-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One possible direction is to investigate its potential as a therapeutic agent for the treatment of microbial infections, cancer, and inflammatory diseases. Another possible direction is to explore the mechanism of action of this compound in more detail, including its interaction with cellular membranes and its effects on gene expression. Moreover, future studies could investigate the potential toxicity of this compound and its safety profile in vivo. Finally, there is also potential for the development of novel derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties, and its mechanism of action involves the disruption of cellular membranes. While this compound has several advantages for lab experiments, its potential toxicity needs to be carefully evaluated. Future research on this compound could focus on its therapeutic potential, mechanism of action, toxicity, and the development of novel derivatives.

Synthesis Methods

The synthesis of 3-(5-hydroxy-2-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 5-methyl-1H-benzimidazole-2-carbaldehyde with 5-nitrosalicylaldehyde in the presence of a base to form an intermediate, which is then reacted with malononitrile to give the final product. The synthesis of this compound has been reported in a few studies, and it is considered to be a relatively straightforward process.

Scientific Research Applications

3-(5-hydroxy-2-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied extensively for its potential therapeutic applications. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. This compound has been tested against various microorganisms, including bacteria, fungi, and viruses, and has demonstrated potent antimicrobial activity. In addition, this compound has been shown to induce cell death in cancer cells and inhibit the growth and proliferation of cancer cells. Moreover, this compound has been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines.

properties

IUPAC Name

(Z)-3-(5-hydroxy-2-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c1-10-2-4-14-15(6-10)20-17(19-14)12(9-18)7-11-8-13(22)3-5-16(11)21(23)24/h2-8,22H,1H3,(H,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNOXTRQIHXVIM-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=CC(=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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